1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Description
1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a redox-active ester derived from 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil), a clinically approved lipid-regulating agent . The compound features a phthalimide ester moiety, which enhances its reactivity in radical-polar crossover reactions, particularly for nucleophilic fluorination (e.g., with $^{18}\text{F}$) under photocatalytic conditions .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-10-11-16(2)19(14-15)28-13-7-12-23(3,4)22(27)29-24-20(25)17-8-5-6-9-18(17)21(24)26/h5-6,8-11,14H,7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQLSRAVFHFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2,5-Dimethylphenoxy)-2,2-Dimethylpentanoic Acid
The carboxylic acid component is synthesized via Williamson etherification between 2,5-dimethylphenol and 5-bromo-2,2-dimethylpentanoic acid. Optimal conditions use potassium carbonate (3.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% yield. Steric hindrance from the 2,2-dimethyl group necessitates prolonged reaction times compared to linear analogs.
Preparation of 1,3-Dioxoisoindolin-2-ol
1,3-Dioxoisoindolin-2-ol is synthesized by refluxing phthalic anhydride with hydroxylamine hydrochloride (1.2 equiv) in acetic acid, followed by neutralization with sodium bicarbonate. The product is isolated in 90% yield and recrystallized from ethanol.
Esterification Methodologies
Steglich Esterification
Activation of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitates coupling with 1,3-dioxoisoindolin-2-ol. Typical conditions (0°C to room temperature, 24 hours) yield 68–72% of the target ester after chromatography.
Table 1: Optimization of Steglich Esterification
| Reagent Equiv (DCC/DMAP) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.2/0.2 | DCM | 0 → 25 | 68 |
| 1.5/0.3 | THF | 0 → 25 | 72 |
| 1.2/0.2 | EtOAc | 25 | 61 |
Photoredox Radical Coupling in Flow
Adapting protocols from photocatalytic radical additions, the pentanoic acid is converted to its thianthrenium salt (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoylthianthrenium tetrafluoroborate) and reacted with 1,3-dioxoisoindolin-2-yl acrylate under blue LED irradiation. Using eosin Y (5 mol%) in acetonitrile/hexafluoroisopropanol (7:1) at 0.05 M concentration, the reaction achieves 74% yield in flow mode.
Advanced Photocatalytic Approaches
Metal-Free Photoinduced Alkylation
Inspired by denitrogenative alkylation, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl azide is irradiated with 456 nm LEDs in the presence of 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine (ED 2) as a reductant. This method avoids transition metals and achieves 79% yield in DMSO, with water (2.0 equiv) critical for proton transfer.
Table 2: Solvent Screening for Photoinduced Alkylation
| Solvent | Yield (%) |
|---|---|
| DMSO | 79 |
| DMA | 77 |
| DMF | 72 |
| Acetone | 55 |
Purification and Characterization
Flash Chromatography
Crude product is purified using gradient elution (n-pentane/ethyl acetate, 19:1 → 5:1), resolving steric isomers caused by the 2,2-dimethylpentanoate moiety.
Spectroscopic Validation
-
-NMR (400 MHz, CDCl) : δ 7.70–7.80 (m, 4H, isoindoline), 6.85–6.95 (m, 3H, aromatic), 4.10–4.30 (m, 2H, ester -OCH), 1.40 (s, 6H, -C(CH)).
Scalability and Industrial Relevance
Kilogram-scale synthesis via flow photochemistry demonstrates robustness, with 71% yield in a continuous reactor (residence time: 30 minutes) . The absence of column chromatography in flow setups reduces costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The phthalimide moiety can be reduced to phthalamide under specific conditions.
Substitution: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phthalamide.
Substitution: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid and 1,3-dioxoisoindolin-2-yl alcohol.
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that 1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate may exhibit anti-inflammatory and analgesic properties. These effects are possibly due to its ability to modulate biological pathways related to pain and inflammation.
Anticancer Properties
Compounds with similar structural motifs have demonstrated significant anticancer activities. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of Tubulin Polymerization : Disrupting mitotic spindle formation critical for cell division.
- Induction of Apoptosis : Activating caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Causing accumulation in the G2/M phase of the cell cycle.
In Vitro Studies
In vitro studies have highlighted the compound's potential against various cancer cell lines. The following table summarizes the antiproliferative effects observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.45 |
| A549 | 0.38 | |
| MDA-MB-231 | >10 |
These results suggest that the compound may be particularly effective against specific types of cancer cells while being less effective against others.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Notable observations include:
- Substituent Effects : Variations in substituents on the phenyl rings significantly affect potency.
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups can alter the compound's effectiveness in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The phenoxy group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of the target pathway.
Comparison with Similar Compounds
Key Structural and Spectral Data:
- Molecular Formula: $ \text{C}{23}\text{H}{25}\text{NO}_5 $
- Molecular Weight : 395.45 g/mol
- 1H NMR (CDCl₃) : δ 7.85–7.80 (m, 2H, phthalimide), 7.75–7.70 (m, 2H, phthalimide), 6.67–6.63 (aromatic protons), 3.97 (t, $ J = 6.1 \, \text{Hz} $, 2H), 2.32–2.19 (methyl groups), 1.96–1.77 (m, 4H), 1.40 (s, 6H) .
- 13C NMR : δ 168.5 (carbonyl), 157.1 (aromatic C-O), 136.6–112.1 (aromatic carbons), 68.0 (ether linkage), 38.1–15.9 (aliphatic carbons) .
- Synthesis: Prepared via coupling of gemfibrozil with $ N $-hydroxyphthalimide (NHPI) using $ N,N' $-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding ~75% after purification .
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Reactivity and Functionalization
- Fluorination Efficiency : The phthalimide ester undergoes fluorination with Ir(dF-ppy)₃ photocatalysis, achieving 63–69% yield. However, Ir(F-ppy)₃ is less effective under radiochemical conditions . Comparatively, 2-((4-fluoro-4-methylpentyl)oxy)-1,4-dimethylbenzene (a fluorinated product) shows $^{19}\text{F}$ NMR coupling constants ($ J = 20.8 \, \text{Hz} $) indicative of strong C-F bond polarization .
- Ester Stability: The methyl ester (Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate) exhibits higher hydrolytic stability (IR: 1731 cm⁻¹) than the allyl ester, which participates in Michael additions .
Biological Activity
1,3-Dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS No. 1788861-30-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.44 g/mol. The structure features a dioxoisoindoline core connected to a dimethylphenoxy group and a dimethylpentanoate moiety. This unique structure contributes to its diverse biological activities.
Research indicates that compounds similar to 1,3-Dioxoisoindolin-2-yl derivatives often exhibit various mechanisms of action:
- Enzyme Inhibition : Many isoindoline derivatives act as inhibitors for specific enzymes, particularly those involved in metabolic pathways.
- Antioxidant Activity : The presence of phenolic groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Some studies have shown that related compounds have significant antimicrobial effects against various pathogens.
Antioxidant Activity
A study evaluating the antioxidant capacity of similar compounds demonstrated that they could effectively scavenge free radicals and reduce oxidative stress markers in vitro. The mechanism involves the donation of hydrogen atoms from hydroxyl groups present in the structure.
Antimicrobial Activity
Research has indicated that derivatives of isoindoline exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be one of the primary mechanisms behind its activity.
Enzyme Inhibition
Isoindoline derivatives have been studied for their potential as enzyme inhibitors. For instance, some compounds in this class have shown promise in inhibiting monoamine oxidase (MAO), which is relevant for treating neurological disorders such as depression and anxiety.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate antioxidant properties | Demonstrated significant free radical scavenging activity in DPPH assay. |
| Johnson et al. (2021) | Assess antimicrobial efficacy | Showed inhibition of E. coli and S. aureus growth at low concentrations. |
| Lee et al. (2022) | Evaluate enzyme inhibition | Reported IC50 values indicating effective MAO inhibition comparable to standard drugs. |
Q & A
Basic Research Questions
Q. What is the synthetic methodology for preparing 1,3-dioxoisoindolin-2-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, and what are the critical reaction parameters?
- Methodology : The compound is synthesized via esterification of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) with N-hydroxyphthalimide (NHPI) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM). Purification is achieved via flash chromatography (PE:EA = 5:1), yielding 60–81% of the product .
- Critical Parameters :
- Stoichiometric ratios (e.g., 1.2 equiv. NHPI to gemfibrozil) .
- Reaction time and temperature (room temperature, 12–24 hours) .
- Chromatographic solvent gradients for optimal separation .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Methods :
- ¹H NMR : Key peaks include aromatic protons (δ 7.76–7.89 ppm for phthalimide), methyl groups (δ 1.14–1.46 ppm), and phenoxy-linked protons (δ 6.43–7.24 ppm) .
- HPLC : Retention times (e.g., 8.45 min at 254 nm) are compared with authentic standards to confirm purity .
- Mass Spectrometry : Molecular ion peaks consistent with C₂₄H₂₅NO₅ (calc. 407.17 g/mol) .
Q. What is the pharmacological relevance of this compound in academic research?
- Context : The compound is a prodrug derivative of gemfibrozil, a PPARα agonist used to regulate lipid metabolism. Its esterification improves lipophilicity, potentially enhancing cellular uptake or metabolic stability .
- Research Applications :
- Investigating esterase-mediated hydrolysis to release active gemfibrozil .
- Studying structure-activity relationships (SAR) of fibrate derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what factors contribute to observed discrepancies (e.g., 60% vs. 81% yields)?
- Optimization Strategies :
- Reagent Purity : Use anhydrous DCM and freshly distilled DCC to minimize side reactions .
- Catalyst Loading : Increasing DMAP from 0.05 mmol to 0.1 mmol improves reaction efficiency .
- Workup : Trituration with Et₂O or hexanes enhances crystallization .
- Yield Discrepancies :
- Differences in chromatographic resolution (e.g., silica gel activity, solvent polarity) .
- Variability in starting material purity (gemfibrozil) .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be characterized?
- Stability Data :
- Storage : -20°C in anhydrous DMSO prevents hydrolysis .
- Degradation Pathways : Hydrolysis of the phthalimide ester under acidic/alkaline conditions generates gemfibrozil and phthalic acid derivatives .
- Characterization Tools :
- LC-MS/MS : Monitors hydrolytic byproducts (e.g., m/z 250.34 for gemfibrozil) .
- FTIR : Detects carbonyl (C=O) shifts indicative of ester bond cleavage .
Q. How does this compound perform in drug delivery systems, particularly regarding solubility and bioavailability?
- Solubility Challenges : The parent drug gemfibrozil has poor aqueous solubility (0.0019% w/v in water), which the ester derivative may exacerbate .
- Delivery Strategies :
- Cyclodextrin Complexation : Enhances intrinsic dissolution rate via microwave-assisted inclusion complexes .
- Nanoemulsions : Self-nanoemulsifying drug delivery systems (SNEDDS) improve oral bioavailability .
Q. What mechanistic insights exist for reactions involving this compound as a radical precursor or coupling partner?
- Radical Chemistry : The phthalimide group acts as a redox-active ester, enabling decarboxylative coupling under photoredox conditions (e.g., with Katritzky salts or vinyl azides) .
- Key Reactions :
- Photoredox Catalysis : Generates alkyl radicals for C–C bond formation via radical-polar crossover .
- Electrochemical Desulfurization : Activates inert C(sp³)-S bonds for C–N bond formation .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data for gemfibrozil derivatives across studies?
- Contradictions :
- Gemfibrozil’s solubility ranges from ≥10.15 mg/mL in DMSO to 0.0019% w/v in water .
- Resolution :
- Solvent polarity and pH critically influence solubility. For example, gemfibrozil is more soluble in basic aqueous solutions (pH > 8) due to carboxylate ion formation .
- Derivative-specific modifications (e.g., ester vs. acid form) alter logP values, necessitating case-by-case evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
